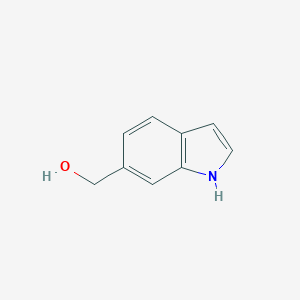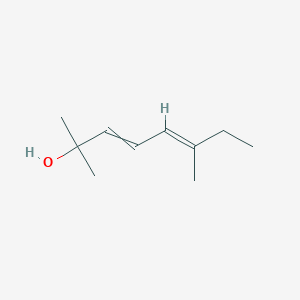
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- is a naturally occurring compound found in various plants and fruits. It is commonly known as geraniol and has a pleasant rose-like aroma. Geraniol is widely used in the fragrance industry and has also shown potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of geraniol is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Geraniol has also been shown to interfere with the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system and reduce oxidative stress. Additionally, geraniol has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using geraniol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Additionally, geraniol is readily available and relatively inexpensive compared to other natural compounds. However, one limitation of using geraniol in lab experiments is its volatility, which can make it difficult to handle and measure accurately.
Future Directions
There are several future directions for research on geraniol, including its potential as a natural insecticide, its use in cancer therapy, and its potential as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of geraniol and its effects on various physiological systems.
Synthesis Methods
Geraniol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing geraniol is through the reduction of geranyl acetate using sodium borohydride.
Scientific Research Applications
Geraniol has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and insecticidal properties. Studies have shown that geraniol has anticancer properties and can induce apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for use in the food and pharmaceutical industries. Additionally, geraniol has shown insecticidal properties and can be used as a natural insecticide.
properties
CAS RN |
18675-17-7 |
|---|---|
Product Name |
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
InChI Key |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
Isomeric SMILES |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Canonical SMILES |
CCC(=CC=CC(C)(C)O)C |
Other CAS RN |
18675-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



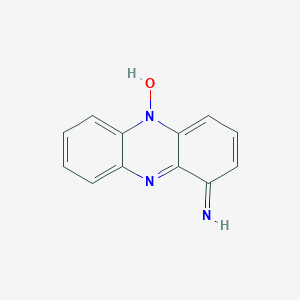

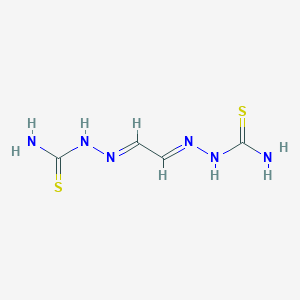
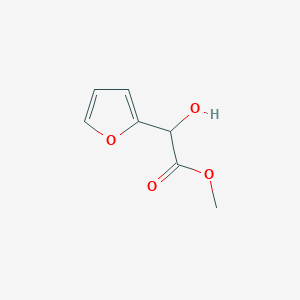
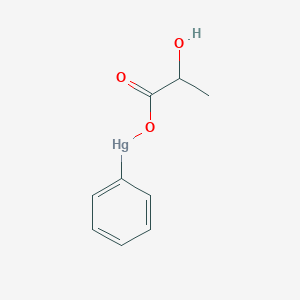
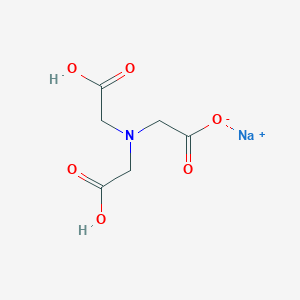
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
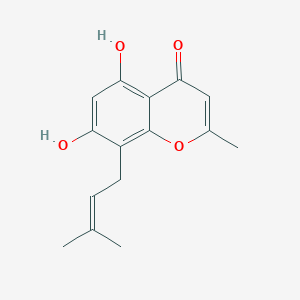
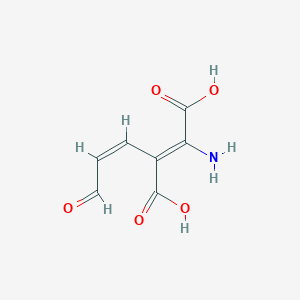
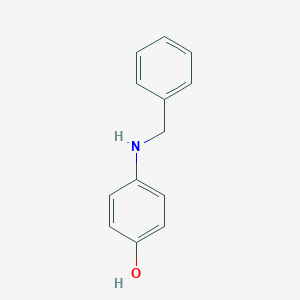
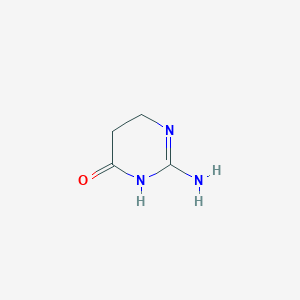
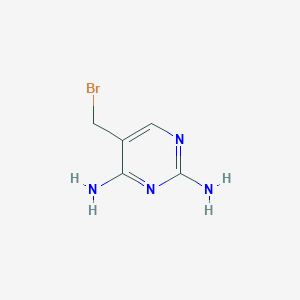
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
